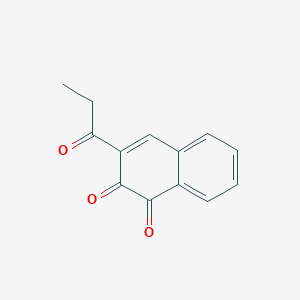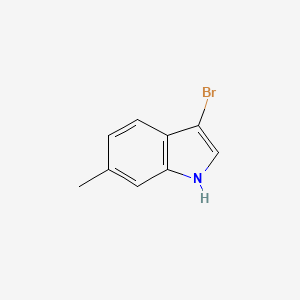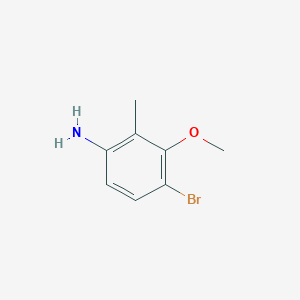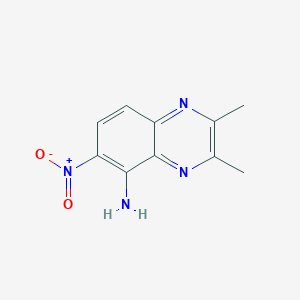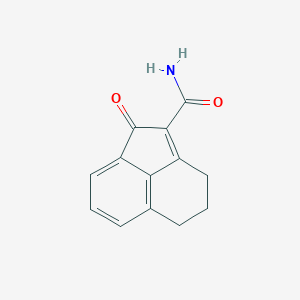
2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide is a chemical compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acenaphthene derivatives with suitable amides under oxidative conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amide or oxo positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
- 2-Oxo-1,2-dihydroquinoline-3-carboxamides
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
4708-92-3 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-oxo-7,8-dihydro-6H-acenaphthylene-1-carboxamide |
InChI |
InChI=1S/C13H11NO2/c14-13(16)11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15/h2,4,6H,1,3,5H2,(H2,14,16) |
InChI Key |
SFRLORUXHRMRMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C(C(=O)C3=CC=C2)C(=O)N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






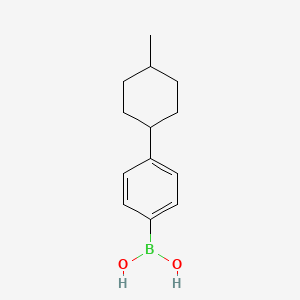
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)



